molecular formula C13H13N7 B043436 2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline CAS No. 210100-57-5

2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline

Cat. No.: B043436
CAS No.: 210100-57-5
M. Wt: 267.29 g/mol
InChI Key: BCJPOFMRCSNCPT-UHFFFAOYSA-N
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Description

2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline: is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an azido group and multiple methyl groups attached to an imidazoquinoxaline core. It is often studied for its mutagenic and carcinogenic properties, making it a subject of interest in toxicological and mutagenesis research .

Mechanism of Action

Target of Action

It is mentioned that this compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

Given its use in proteomics research , it may interact with proteins or other biomolecules, altering their function or structure.

Result of Action

It is known to be used in proteomics research , suggesting it may have effects at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline typically involves the following steps:

Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction of the azido group can yield amines or other nitrogen-containing functional groups.

    Substitution: The azido group can participate in substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-azido-3,4,7,8-tetramethylimidazo[4,5-f]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7/c1-6-5-9-10(16-8(3)7(2)15-9)11-12(6)20(4)13(17-11)18-19-14/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJPOFMRCSNCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N=C2C3=C1N(C(=N3)N=[N+]=[N-])C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392823
Record name 2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210100-57-5
Record name 2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline
Reactant of Route 2
2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline
Reactant of Route 3
2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline
Reactant of Route 4
2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline
Reactant of Route 5
2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline
Reactant of Route 6
Reactant of Route 6
2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline

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